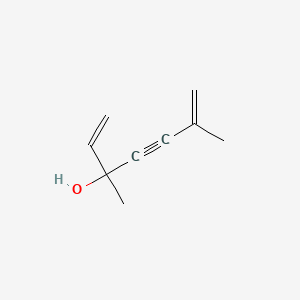
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a 2,4,5-trimethoxybenzoyl group and a hydroxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid typically involves the reaction of 4-ethoxycarbonyl-1,3-thiazole-2-isocyanate with 1,2,4-trimethoxybenzene in the presence of tin chloride (IV) as a catalyst. The reaction is carried out in chlorobenzene as a solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present on the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers, onto the thiazole ring.
Wissenschaftliche Forschungsanwendungen
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it a subject of medicinal chemistry research.
Wirkmechanismus
The mechanism of action of 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid involves its interaction with molecular targets in biological systems. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate: This compound is structurally similar but features an ethoxycarbonyl group instead of a hydroxycarbonyl group.
2-[N-(2,4,5-Trimethoxybenzoyl)amino]-4-[(2-dicyclohexylaminoethyl)aminocarbonyl]-1,3-thiazole: This compound has a more complex structure with additional substituents on the thiazole ring.
Uniqueness
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4,5-trimethoxybenzoyl group and the hydroxycarbonyl group allows for unique interactions with biological targets and distinct reactivity in chemical transformations.
Eigenschaften
Molekularformel |
C14H14N2O6S |
|---|---|
Molekulargewicht |
338.34 g/mol |
IUPAC-Name |
2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H14N2O6S/c1-20-9-5-11(22-3)10(21-2)4-7(9)12(17)16-14-15-8(6-23-14)13(18)19/h4-6H,1-3H3,(H,18,19)(H,15,16,17) |
InChI-Schlüssel |
NJPNBZKMVUGMAU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)NC2=NC(=CS2)C(=O)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![p-[(p-Acetamidophenyl)carbamoyl]phenol](/img/structure/B8344123.png)



![(S)-1-(6-bromobenzo[d]thiazol-2-yl)piperidin-3-ol](/img/structure/B8344142.png)







